![molecular formula C9H8F2O3 B6619319 3-(difluoromethyl)-5-methoxybenzoic acid CAS No. 1554430-35-1](/img/structure/B6619319.png)
3-(difluoromethyl)-5-methoxybenzoic acid
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Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a synthetic chemical used as a pesticide . It’s used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis
It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of fungicides . It’s part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are currently the fastest-growing broad-spectrum mode of action class on the fungicide market .Physical And Chemical Properties Analysis
The molecular weight of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is 176.12 g/mol .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,8H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIVDNGLXFMVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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